molecular formula C15H18O B8168787 1-(Cyclohexylmethoxy)-4-ethynylbenzene

1-(Cyclohexylmethoxy)-4-ethynylbenzene

Cat. No.: B8168787
M. Wt: 214.30 g/mol
InChI Key: BUJNTZJSKGPKGN-UHFFFAOYSA-N
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Description

1-(Cyclohexylmethoxy)-4-ethynylbenzene is a substituted aromatic compound featuring a cyclohexylmethoxy group (-OCH₂C₆H₁₁) and an ethynyl (-C≡CH) group at the para positions of a benzene ring. This structure combines the steric bulk of the cyclohexylmethoxy substituent with the reactivity of the terminal alkyne.

Properties

IUPAC Name

1-(cyclohexylmethoxy)-4-ethynylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O/c1-2-13-8-10-15(11-9-13)16-12-14-6-4-3-5-7-14/h1,8-11,14H,3-7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUJNTZJSKGPKGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)OCC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Cyclohexylmethoxy)-4-ethynylbenzene can be synthesized through several methods. One common approach involves the Williamson Ether Synthesis, where an alkyl halide undergoes nucleophilic substitution by an alkoxide to form an ether . For this compound, the synthesis might involve reacting 4-ethynylphenol with cyclohexylmethyl bromide in the presence of a strong base like sodium hydride (NaH) or potassium hydride (KH).

Industrial Production Methods

Industrial production of this compound would likely involve large-scale application of the Williamson Ether Synthesis, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The process would be designed to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclohexylmethoxy)-4-ethynylbenzene can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: The compound can be reduced to form derivatives with altered functional groups.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the ethynyl group.

    Substitution: Friedel-Crafts alkylation or acylation can be performed using aluminum chloride (AlCl3) as a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group could yield carboxylic acids or aldehydes, while reduction might produce alkanes or alkenes.

Scientific Research Applications

1-(Cyclohexylmethoxy)-4-ethynylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Cyclohexylmethoxy)-4-ethynylbenzene involves its interaction with specific molecular targets and pathways. The compound’s effects are likely mediated through its ability to undergo various chemical transformations, influencing biological systems or industrial processes .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share the 4-ethynylbenzene core but differ in the para-substituent:

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Features
1-(Cyclohexylmethoxy)-4-ethynylbenzene -OCH₂C₆H₁₁ (cyclohexylmethoxy) C₁₅H₁₈O 214.30 g/mol High steric bulk, lipophilic
1-(Benzyloxy)-4-ethynylbenzene -OCH₂C₆H₅ (benzyloxy) C₁₅H₁₂O 208.26 g/mol Moderate steric bulk, aromatic
1-(t-Butyl)-4-ethynylbenzene -C(CH₃)₃ (t-butyl) C₁₂H₁₄ 158.24 g/mol Electron-donating, bulky
1-(1H,1H,2H,2H-Perfluoro(octyloxy))-4-ethynylbenzene -O(CF₂)₆CF₂H C₁₆H₇F₁₃O 494.20 g/mol Fluorophilic, low polarizability
1-(Chloromethyl)-4-ethynylbenzene -CH₂Cl C₉H₇Cl 150.60 g/mol Electrophilic, reactive

Key Observations :

  • Electronic Effects : Electron-donating groups (e.g., t-butyl) enhance ethynyl reactivity in cycloadditions, while electron-withdrawing substituents (e.g., perfluoroalkoxy) may reduce it .
  • Solubility : Fluorinated derivatives exhibit unique solubility in hydrophobic or fluorinated solvents, whereas cyclohexylmethoxy analogs are more lipophilic .

Comparison :

  • The cyclohexylmethoxy analog likely requires similar Pd/Cu catalysis or protection/deprotection strategies for the alkoxy group.
  • Fluorinated derivatives demand specialized handling due to fluorophobic effects .

Reactivity in Click Chemistry

  • CuAAC Reactions :
    • 1-(t-Butyl)-4-ethynylbenzene reacts efficiently with azides (e.g., benzyl azide) to form triazoles with >95% yield .
    • Bulkier substituents (e.g., cyclohexylmethoxy) may reduce reaction rates due to steric shielding of the ethynyl group.
  • Sonogashira Coupling: Ethynylbenzene derivatives are key intermediates in cross-couplings; electron-donating groups enhance catalytic turnover .

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